molecular formula (C₄H₉)₁.₅(C₈H₁₇)₀.₅Mg B1148263 Butyloctylmagnesium-A (20per cent in Heptane) CAS No. 124181-30-2

Butyloctylmagnesium-A (20per cent in Heptane)

Cat. No.: B1148263
CAS No.: 124181-30-2
M. Wt: 166.6
InChI Key:
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Description

Butyloctylmagnesium-A (20 per cent in Heptane) is a versatile organometallic compound widely used in various scientific research and industrial applications. It is a solution of butyloctylmagnesium in heptane, typically used as a reagent in organic synthesis and as a catalyst component in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyloctylmagnesium-A involves the reaction of butylmagnesium chloride with octylmagnesium chloride in the presence of heptane as a solvent. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organomagnesium compounds. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of Butyloctylmagnesium-A is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified and standardized to achieve a 20 per cent concentration in heptane .

Chemical Reactions Analysis

Types of Reactions

Butyloctylmagnesium-A undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Reacts with halides to form new carbon-carbon bonds.

    Reduction Reactions: Reduces certain functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used with Butyloctylmagnesium-A include aldehydes, ketones, and halides. The reactions are typically carried out under an inert atmosphere to prevent the degradation of the organomagnesium compound. Solvents such as ether or tetrahydrofuran (THF) are often used to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving Butyloctylmagnesium-A include secondary and tertiary alcohols, alkanes, and various substituted organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Butyloctylmagnesium-A has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Acts as a catalyst component in the polymerization of olefins and the production of synthetic rubber

Mechanism of Action

The mechanism of action of Butyloctylmagnesium-A involves the nucleophilic attack of the organomagnesium compound on electrophilic centers in the substrate molecules. This leads to the formation of new carbon-carbon bonds or the reduction of functional groups. The molecular targets include carbonyl compounds, halides, and other electrophilic species. The pathways involved are primarily nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Butylmagnesium Chloride: A simpler organomagnesium compound used in similar reactions but with different reactivity and selectivity.

    Octylmagnesium Chloride: Another organomagnesium compound with longer alkyl chains, used for specific synthetic applications.

    Phenylmagnesium Bromide: An aromatic organomagnesium compound used in the synthesis of aromatic compounds.

Uniqueness

Butyloctylmagnesium-A is unique due to its combination of butyl and octyl groups, providing a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and as a catalyst component in polymerization processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Butyloctylmagnesium-A (20% in Heptane) can be achieved through a Grignard reaction between butylmagnesium chloride and octyl chloride in heptane solvent.", "Starting Materials": [ "Butylmagnesium chloride", "Octyl chloride", "Heptane" ], "Reaction": [ "Add butylmagnesium chloride dropwise to heptane solvent under inert atmosphere", "Add octyl chloride dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and quench with water", "Extract the organic layer with a suitable solvent", "Dry the organic layer over anhydrous magnesium sulfate", "Concentrate the organic layer under reduced pressure to obtain Butyloctylmagnesium-A (20% in Heptane)" ] }

CAS No.

124181-30-2

Molecular Formula

(C₄H₉)₁.₅(C₈H₁₇)₀.₅Mg

Molecular Weight

166.6

Synonyms

BOMAG-A

Origin of Product

United States

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